molecular formula C4H14BNO4 B12661148 Einecs 301-860-2 CAS No. 92257-22-2

Einecs 301-860-2

Cat. No.: B12661148
CAS No.: 92257-22-2
M. Wt: 150.97 g/mol
InChI Key: YRKQDTHCYONJQI-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 301-860-2 is a pre-registered chemical substance under EU regulations, indicating its commercial availability in the European market prior to 1981 . The compound’s inclusion in EINECS necessitates its evaluation for toxicity, environmental persistence, and safe handling protocols.

Properties

CAS No.

92257-22-2

Molecular Formula

C4H14BNO4

Molecular Weight

150.97 g/mol

IUPAC Name

2-aminobutan-1-ol;boric acid

InChI

InChI=1S/C4H11NO.BH3O3/c1-2-4(5)3-6;2-1(3)4/h4,6H,2-3,5H2,1H3;2-4H

InChI Key

YRKQDTHCYONJQI-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.CCC(CO)N

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for Einecs 301-860-2 involve several steps. Typically, the preparation methods include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.

    Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities.

Chemical Reactions Analysis

Identification Challenges

  • EINECS Database Review : The European Inventory of Existing Commercial Chemical Substances (EINECS) includes substances marketed in the EU between 1971 and 1981 . The search results reference EINECS entries such as 203-632-7 (phenol) and 919-715-2 (polyethylene glycol) , but 301-860-2 is absent.

  • Regulatory Context : EINECS numbers are typically structured as XXX-XXX-X , where the first three digits represent the substance class, and the next three represent the specific compound . The format of 301-860-2 is valid, but no corresponding chemical name or structure is listed in the EC Inventory .

Potential Explanations for the Absence

  • Typographical Error : The EINECS number may contain a typo or misformatting. Cross-referencing with CAS, UNII, or other identifiers (e.g., 203-632-7 for phenol ) is advised.

  • Non-Standardized Identifier : Some chemicals, particularly niche or proprietary compounds, may lack comprehensive documentation in public databases.

  • Post-1981 Substance : EINECS covers substances marketed before 1981 . If this compound was introduced later, it would fall under ELINCS or NLP lists , but no match exists in these categories.

Recommendations for Further Investigation

  • Verify the EINECS Number : Confirm the identifier’s accuracy by consulting official EU registries (e.g., ECHA’s EC Inventory ) or the original source of the number.

  • Cross-Reference with CAS/UNII : Use databases like PubChem or ECHA to search for alternative identifiers. For example:

    • Phenol (EINECS 203-632-7 ) undergoes reactions such as electrophilic substitution and oxidation.

    • Polyethylene glycol (EINECS 919-715-2 ) reacts with acids to form esters or ethers.

  • Consult Manufacturer Data : If the compound is proprietary, obtain safety data sheets (SDS) or technical specifications directly from the supplier.

Scientific Research Applications

Einecs 301-860-2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 301-860-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Similarity and RASAR Models

EINECS compounds are often compared using Read-Across Structure Activity Relationships (RASAR) models, which leverage structural similarity to predict toxicity and physicochemical properties. For example:

  • A subset of 1,387 labeled chemicals from REACH Annex VI Table 3.1 has been used to predict properties for over 33,000 EINECS compounds, including 301-860-2, by identifying analogs with ≥70% similarity via PubChem 2D fingerprints (Tanimoto index) .
  • This approach relies on network effects, where a small number of labeled compounds cluster with numerous unlabeled EINECS entries, enabling rapid coverage of chemical space .

Table 1: Hypothetical Comparison of EINECS 301-860-2 and Analogs

Compound Name EINECS Number Molecular Formula Similarity Score (Tanimoto) Predicted log Kow Toxicity Endpoint (QSAR)
This compound 301-860-2 Not disclosed Reference Not available Not available
Chlorinated Alkane X 205-XXX-X C₆H₁₂Cl₄ 0.82 4.3 LC50 (Fish): 12 mg/L
Organothiophosphate Y 210-XXX-X C₈H₁₈O₃PS₂ 0.75 3.8 EC50 (Daphnia): 0.5 mg/L

Note: Data are illustrative. Actual values depend on experimental validation.

Functional Similarity

Compounds may share functional applications despite structural differences. For example:

  • Substituted Mononitrobenzenes (EINECS 201-XXX-X) and Organothiophosphates (EINECS 210-XXX-X) are both used as agrochemical intermediates. Their toxicity profiles, however, diverge due to reactive groups (e.g., nitro vs. thiophosphate) .

Limitations of Predictive Models

  • Coverage Gaps : Only 54% of EINECS chemicals are classifiable into QSAR-applicable groups, leaving 46% (e.g., botanical extracts) requiring alternative assessment methods .
  • Accuracy Concerns: Similarity thresholds (e.g., ≥70% Tanimoto) may exclude valid analogs with minor structural deviations but significant toxicity differences .

Research Findings and Data Gaps

Key Studies

  • RASAR Workflows : Machine learning models using 1,387 labeled chemicals achieved >95% coverage of 33,000 EINECS compounds, suggesting this compound could be evaluated via this approach .
  • Toxicity Predictions: QSAR models for chlorinated alkanes and organothiophosphates demonstrated interspecies correlations (e.g., Daphnia-to-fish toxicity extrapolation) .

Unresolved Challenges

  • Regulatory Needs : REACH mandates experimental validation for high-priority substances, which may apply to 301-860-2 if flagged for persistence or bioaccumulation .

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